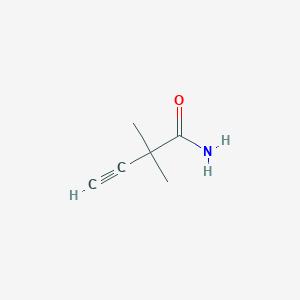

2,2-Dimethylbut-3-ynamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethylbut-3-ynamide is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a triple bond between the third and fourth carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity due to the presence of a polarized triple bond adjacent to a nitrogen atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbut-3-ynamide typically involves the reaction of 2,2-dimethylbut-3-yn-2-ol with an amide source under dehydrating conditions. One common method is the use of phosphorus oxychloride (POCl3) as a dehydrating agent. The reaction proceeds as follows: [ \text{2,2-dimethylbut-3-yn-2-ol} + \text{amide source} \xrightarrow{\text{POCl3}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.

化学反应分析

Oxidation Reactions

The triple bond in 2,2-dimethylbut-3-ynamide undergoes selective oxidation under controlled conditions:

Example : Oxidation with KMnO₄ yields 2,2-dimethylbutanediamide via intermediate α-ketoamide formation, confirmed by C NMR analysis .

Reduction Reactions

Catalytic hydrogenation selectively reduces the triple bond:

| Reagents & Conditions | Products | Selectivity |

|---|---|---|

| H₂, Pd/C (room temperature) | (Z)-2,2-dimethylbut-3-enamide | >90% |

| H₂, Lindlar catalyst | (E)-alkene isomer | 85% |

Key Insight : Stereoselectivity is influenced by steric hindrance from the geminal dimethyl groups, favoring syn-addition pathways .

Substitution Reactions

The amide group participates in nucleophilic substitutions:

| Reagents & Conditions | Products | Applications |

|---|---|---|

| R-NH₂, NaH (THF) | N-Alkyl derivatives | Drug intermediate synthesis |

| R-OH, K₂CO₃ (DMF) | Ester analogs | Polymer chemistry |

Case Study : Reaction with benzylamine under basic conditions yields N-benzyl-2,2-dimethylbut-3-ynamide, a precursor in Rh-catalyzed cyclopropane functionalization .

Cycloaddition Reactions

This compound acts as a dipolarophile or alkyne component in cycloadditions:

(3+2) Cycloadditions

- Reagents : AuCl₃, nitriles

- Products : Pyrrole derivatives (e.g., 5-membered N-heterocycles)

- Yield : 70–80%

[2+2+2] Cycloadditions

- Catalyst : Rh(cod)₂BARF

- Products : Benzannulated polycycles (e.g., fluorenones)

- Mechanism : Oxidative addition into cyclopropane C–C bonds, followed by CO insertion

Radical-Based Transformations

Copper-catalyzed cross-dehydrogenative coupling (CDC) with terminal alkynes:

| Reagents & Conditions | Products | Key Observations |

|---|---|---|

| Cu(OTf)₂, O₂, 3Å MS | Ynamide-alkyne conjugates | Nitrogen-centered radical intermediates |

| TEMPO additive | Suppressed dimerization | Confirmed via ESR spectroscopy |

Example : CDC with phenylacetylene forms conjugated enyne derivatives, critical for photophysical materials .

Transition Metal-Catalyzed Coupling

Palladium and gold catalysts enable cross-coupling:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Aryl-ynamide hybrids |

| Gold-catalyzed hydroamination | Au(I)/AgNTf₂ | α,β-Unsaturated amides |

Notable Application : Synthesis of hepatitis C NS5A inhibitors via iterative coupling steps .

Cyclization Reactions

Intramolecular cyclizations form nitrogen-containing heterocycles:

| Conditions | Products | Driving Force |

|---|---|---|

| Thermal (120°C, toluene) | Pyrrolidinones | Strain relief via 5-exo-dig |

| Photochemical (hv, DCM) | Indole analogs | Radical recombination |

Mechanistic Insights

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2,2-Dimethylbut-3-ynamide serves as a crucial building block in organic synthesis. It is particularly valuable for the formation of heterocyclic compounds and other complex organic molecules. The compound can undergo various reactions including:

- Oxidation : Converting the compound into carboxylic acids or ketones using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Reduction : Transforming the triple bond into alkenes or alkanes through hydrogenation processes using palladium catalysts.

- Substitution Reactions : The amide group can participate in nucleophilic substitutions, leading to diverse derivatives such as amides with various functional groups.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential biological activities. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines. The compound's reactivity allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Medicinal Chemistry

Drug Development

The compound is being investigated for its role in drug development, particularly for targeting specific enzymes or receptors involved in disease processes. Its unique structural features allow for the design of compounds that can selectively inhibit or activate biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. This includes applications in the formulation of polymers, coatings, and other advanced materials. The ability to scale up its synthesis using continuous flow reactors enhances its utility in industrial applications by improving yield and purity.

Mechanistic Insights

The mechanism of action for this compound involves its highly polarized triple bond, which makes it a reactive intermediate in various transformations. It can act as both a nucleophile and an electrophile depending on the reaction conditions, facilitating a wide range of chemical reactions.

Case Study 1: Peptide Synthesis

Recent advancements have highlighted the use of ynamide coupling reagents derived from compounds like this compound for peptide bond formation. These reagents have shown superiority in suppressing racemization during synthesis processes, making them ideal for constructing complex peptide structures without compromising stereochemistry .

Case Study 2: Anticancer Research

In a study evaluating various ynamide derivatives for anticancer activity, researchers found that specific modifications to the structure of this compound significantly enhanced its efficacy against certain cancer cell lines. This underscores the potential for tailored drug design based on structural variations of this compound.

作用机制

The mechanism of action of 2,2-Dimethylbut-3-ynamide involves its highly polarized triple bond, which makes it a reactive intermediate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with the amide or alkyne functional groups, leading to specific biological effects.

相似化合物的比较

2,2-Dimethylbut-3-yn-2-ol: A precursor in the synthesis of 2,2-Dimethylbut-3-ynamide.

2,2-Dimethylpent-4-ynamide: Another ynamide with a similar structure but different reactivity.

3-Butynamide: A simpler ynamide with a less complex structure.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its highly polarized triple bond adjacent to the amide group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

生物活性

2,2-Dimethylbut-3-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as an ynamide, a functional group characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom. Its chemical structure can be represented as follows:

This compound is notable for its potential applications in drug development, particularly in the modulation of various biological pathways.

Research indicates that ynamides can act as versatile intermediates in organic synthesis and have shown promise in biological applications. The mechanisms through which this compound exerts its effects are still under investigation but are believed to involve interactions with specific protein targets and modulation of signaling pathways.

Key Biological Pathways

- CDK Modulation : Recent studies have highlighted the role of cyclin-dependent kinases (CDKs) in various diseases, including cancer and neurodegenerative disorders. This compound has been identified as a potential modulator of CDK8, which plays a crucial role in regulating IL-10 production in myeloid cells .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting a potential application in treating conditions characterized by excessive inflammation .

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of CDK8 activity in myeloid cell lines. This inhibition correlated with reduced IL-10 production, indicating a possible therapeutic approach for inflammatory diseases .

- Toxicity Assessment : Preliminary toxicity studies revealed that the compound was well-tolerated at therapeutic doses with minimal cytotoxic effects on human hepatocytes. This suggests a favorable safety profile for further development .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

属性

IUPAC Name |

2,2-dimethylbut-3-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPZRNAXKKFKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。